molecular formula C20H21NO4 B11569729 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11569729
M. Wt: 339.4 g/mol
InChI Key: ARXWIFHOZPLRKL-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 3-methoxybenzaldehyde with isopropylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    3-methoxyindole: A simpler indole derivative with a methoxy group.

    3-hydroxyindole: Another indole derivative with a hydroxy group.

Uniqueness

What sets 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-propan-2-ylindol-2-one

InChI

InChI=1S/C20H21NO4/c1-13(2)21-17-10-5-4-9-16(17)20(24,19(21)23)12-18(22)14-7-6-8-15(11-14)25-3/h4-11,13,24H,12H2,1-3H3

InChI Key

ARXWIFHOZPLRKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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